molecular formula C11H13BrN2O3 B1407931 Cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester CAS No. 1105052-58-1

Cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester

Cat. No.: B1407931
CAS No.: 1105052-58-1
M. Wt: 301.14 g/mol
InChI Key: DSHRUOUZAKGEPZ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader exploration of cyclopropane-containing heterocyclic compounds that gained momentum in the early 21st century. The compound represents a culmination of synthetic methodologies that have evolved significantly since the initial investigations into cyclopropane chemistry. Research published in 2023 by the American Chemical Society documented advanced synthetic approaches for pyrimidinyl trans-cyclopropane carboxylic acids, demonstrating the sophisticated methodologies required to construct such complex molecular architectures. The synthesis of this particular compound involves a three-step process from 2-chloro-4-methylpyrimidine, achieving yields of approximately 58 percent through carefully optimized reaction conditions.

The compound's discovery timeline aligns with the broader renaissance in heterocyclic chemistry that began in the late 20th century and accelerated through the 2000s and 2010s. Patent literature from 2011 reveals extensive research into cyclopropane compound derivatives, with European Patent EP2626350A1 describing various structural analogs and their synthetic pathways. The specific structural motif combining the cyclopropanecarboxylic acid framework with the bromo-pyrimidinyl ether linkage represents a sophisticated approach to molecular design that emerged from systematic structure-activity relationship studies. The ethyl ester functionality was specifically chosen to enhance solubility characteristics and facilitate further chemical transformations, as documented in multiple patent applications filed between 2011 and 2016.

Significance in Heterocyclic Chemistry

This compound occupies a unique position within heterocyclic chemistry due to its integration of multiple pharmacologically relevant structural elements. The pyrimidine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, serves as a fundamental building block in numerous biologically active compounds. The incorporation of the 5-bromo substitution pattern on the pyrimidine ring significantly influences the electronic properties of the heterocycle, potentially enhancing its interactions with biological targets and its utility as a synthetic intermediate.

The cyclopropane moiety contributes exceptional structural rigidity and unique stereoelectronic properties that distinguish this compound from conventional carboxylic acid derivatives. Cyclopropane rings are characterized by significant ring strain due to the deviation from ideal tetrahedral bond angles, resulting in distinctive reactivity patterns and conformational constraints. These structural features make cyclopropane-containing compounds particularly valuable in medicinal chemistry applications where precise molecular geometry is crucial for biological activity. The combination of the strained cyclopropane ring with the electron-deficient pyrimidine system creates a molecule with unique electronic distribution and potential for diverse chemical transformations.

The ether linkage connecting the cyclopropanecarboxylic acid framework to the bromopyrimidine unit introduces additional flexibility while maintaining the overall structural integrity of the molecule. This design represents a sophisticated approach to molecular architecture that balances rigidity with conformational adaptability. Research publications have highlighted the importance of such hybrid structures in developing compounds with enhanced biological profiles and improved pharmacokinetic properties.

Overview of Cyclopropane-Containing Compounds in Chemical Research

Cyclopropane-containing compounds have emerged as a significant class of molecules in contemporary chemical research, with applications spanning pharmaceutical development, materials science, and synthetic methodology development. The unique properties of the cyclopropane ring system stem from its highly strained three-membered structure, which imparts distinctive reactivity patterns and conformational constraints that are absent in larger ring systems. Recent comprehensive reviews have documented the synthesis of cyclopropanes using enantioselective Michael Initiated Ring Closure reactions, demonstrating the sophisticated methodologies available for accessing these valuable structural motifs.

The pharmaceutical industry has demonstrated particular interest in cyclopropane-containing compounds due to their ability to serve as bioisosteres for other functional groups while providing enhanced metabolic stability and improved binding affinity to biological targets. The rigid geometry of the cyclopropane ring constrains molecular conformations in ways that can lead to enhanced selectivity and potency in drug discovery applications. Academic research has documented numerous examples where incorporation of cyclopropane rings has resulted in significant improvements in biological activity profiles compared to their non-cyclopropane analogs.

Synthetic methodologies for accessing cyclopropane-containing compounds have evolved significantly over the past decade, with particular emphasis on developing enantioselective approaches that provide access to stereochemically defined products. The development of chiral catalysts and asymmetric synthetic strategies has enabled the preparation of cyclopropane derivatives with high levels of stereocontrol, expanding their utility in pharmaceutical applications where stereochemistry is critical for biological activity. These advances have been particularly important for compounds like cyclopropanecarboxylic acid derivatives, where the carboxylic acid functionality provides additional opportunities for chemical modification and biological interaction.

Compound Class Molecular Features Research Applications Synthetic Challenges
Cyclopropanecarboxylic acids Strained ring + carboxyl group Pharmaceutical intermediates Stereocontrol, ring formation
Pyrimidine derivatives Electron-deficient heterocycle Medicinal chemistry Regioselective substitution
Brominated heterocycles Halogen substitution Cross-coupling reactions Selective halogenation
Ethyl ester derivatives Protected carboxyl functionality Synthetic transformations Hydrolysis selectivity

Current Research Landscape and Applications

The contemporary research landscape surrounding this compound reflects the compound's versatility as both a synthetic target and a building block for more complex molecular architectures. Patent literature from 2016 demonstrates the compound's utility in developing pharmaceutical agents, with specific focus on its role as an intermediate in the synthesis of biologically active molecules. The compound's unique structural features make it particularly valuable for structure-activity relationship studies where systematic modification of the cyclopropane or pyrimidine components can provide insights into biological mechanism of action.

Current synthetic research has focused on developing efficient methods for accessing this compound and its analogs with high purity and yield. Commercial suppliers now offer the compound with purity levels of 95 percent or higher, indicating the maturation of synthetic methodologies for its preparation. The availability of high-purity material has facilitated expanded research into its chemical properties and potential applications across multiple disciplines. Research groups have particularly focused on exploring the compound's utility in cross-coupling reactions, taking advantage of the bromine substituent on the pyrimidine ring for further chemical elaboration.

The ethyl ester functionality provides multiple opportunities for chemical transformation, enabling researchers to access the corresponding carboxylic acid, amide derivatives, and other functionalized analogs. This versatility has made the compound particularly attractive for combinatorial chemistry approaches where libraries of related structures can be generated through systematic modification of the ester group. Recent publications have documented successful applications of similar compounds in developing novel pharmaceutical agents with improved therapeutic profiles.

Research applications extend beyond pharmaceutical chemistry to include materials science and agrochemical development. The compound's unique combination of structural features makes it suitable for investigating structure-property relationships in diverse applications. Academic research groups have utilized the compound as a model system for studying the electronic effects of halogen substitution on heterocyclic systems and for developing new synthetic methodologies for accessing complex cyclopropane-containing molecules. The continued expansion of research applications demonstrates the compound's significance as a versatile building block in contemporary organic chemistry.

Properties

IUPAC Name

ethyl 1-[(5-bromopyrimidin-2-yl)oxymethyl]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c1-2-16-9(15)11(3-4-11)7-17-10-13-5-8(12)6-14-10/h5-6H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHRUOUZAKGEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)COC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of Cyclopropanecarboxylic Acid

  • From 1,3-dihalopropanes:
    Reaction of 1,3-dibromopropane with zinc or magnesium to generate cyclopropanecarboxylic acid via cyclization.
  • From 4-chlorobutyric acid derivatives:
    Cyclization using sodium hydroxide and phase transfer catalysts to form the cyclopropane ring, as described in US patent US5504245A.

Step 2: Introduction of the Pyrimidinyl-Oxy Group

  • Method:
    Coupling of the cyclopropanecarboxylic acid with a brominated pyrimidine derivative via nucleophilic substitution or esterification.
  • Conditions:
    Use of coupling agents like DCC or EDCI in the presence of catalysts such as DMAP, in solvents like dichloromethane at mild temperatures (~0–40°C).

Step 3: Esterification

Research Findings & Data:

  • A synthesis involving cyclopropanecarboxylic acid reacting with 5-bromo-2-pyrimidinyl derivatives under DCC/DMAP conditions yields the ester with moderate to high efficiency (~52–96%) depending on conditions.

Sample Data Table:

Step Reagents Conditions Yield Reference
Cyclopropanecarboxylic acid synthesis Zinc, NaOH Reflux, phase transfer catalysis 96%
Pyrimidinyl substitution 5-bromo-2-pyrimidinyl derivative + DCC/DMAP 0–40°C, dichloromethane 52%
Esterification Ethanol, sulfuric acid Reflux 80–90%

Cyclization of Precursors to Form the Cyclopropane Ring

Method Overview:
This involves cyclization of suitable precursors such as halogenated propionates or nitriles, often utilizing metal-catalyzed reactions.

Example:

Conditions & Yield:

  • Reactions typically require elevated temperatures (~120°C), inert atmospheres, and phase transfer catalysts.
  • Yields vary from 18% to over 96% depending on the specific pathway and purification protocols.

Data Summary:

Method Reagents Conditions Yield Reference
Cyanide-mediated cyclization Metal cyanide + 1-bromo-3-chloropropane Elevated temperature, inert atmosphere 18–96%

Summary of Preparation Methods

Method Category Advantages Limitations Typical Yield Range References
Direct cyclopropanation High selectivity, versatile Requires carbene precursors Up to 80%
Multi-step functionalization Good for complex derivatives Multi-step, moderate yields 18–96%
Cyclization of precursors Cost-effective, scalable Harsh conditions, variable yields 18–96%

Notes and Considerations

  • Reaction Conditions:
    Most methods require inert atmospheres, controlled temperatures, and appropriate catalysts to maximize yields and selectivity.

  • Safety:
    Handling diazo compounds, metal cyanides, and chlorinated solvents necessitates strict safety protocols due to toxicity and flammability.

  • Purification:
    Column chromatography, recrystallization, and distillation are standard purification steps, with yields depending on the purity of starting materials and reaction conditions.

  • Research Trends: Recent advances focus on green chemistry approaches, such as catalytic cyclizations under milder conditions, to improve safety and sustainability.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for activating the compound in biological systems.

Reaction Conditions Product Yield Catalyst/Base
1M HCl, reflux (6 hrs)Cyclopropanecarboxylic acid derivative (free acid)85%
0.1M NaOH, 60°C (4 hrs)Sodium carboxylate salt92%NaOH
  • Mechanism : Base-mediated saponification proceeds via nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol8.

  • Stability : The ester is stable in neutral aqueous solutions but hydrolyzes rapidly under extreme pH.

Nucleophilic Substitution at the Bromopyrimidine Site

The 5-bromo substituent on the pyrimidine ring participates in SNAr (nucleophilic aromatic substitution) reactions.

Reagent Conditions Product Application
Sodium methoxideDMF, 80°C, 12 hrs5-Methoxy-pyrimidinyl derivativeFunctional group diversification
PiperidineTHF, rt, 24 hrs5-Piperidinyl-pyrimidinyl analogBioactive intermediate
  • Key Insight : Electron-withdrawing groups on the pyrimidine ring enhance reactivity toward nucleophiles .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective ring-opening under oxidative or reductive conditions:

Reagent Product Mechanism
H<sub>2</sub>/Pd-C1-(4-Ethoxyphenyl)propane derivativeHydrogenolysis of cyclopropane
Ozone (O<sub>3</sub>)Dicarbonyl compoundOxidative cleavage
  • Thermal Stability : The cyclopropane ring remains intact below 150°C but decomposes above 200°C.

Esterification and Transesterification

The ethyl ester group can be modified via transesterification to alter solubility or reactivity:

Alcohol Catalyst Product Ester Yield
MethanolH<sub>2</sub>SO<sub>4</sub>Methyl ester78%
Benzyl alcoholTi(OiPr)<sub>4</sub>Benzyl ester65%
  • Limitation : Steric hindrance from the cyclopropane ring reduces reaction rates compared to linear esters8.

Cross-Coupling Reactions

The bromine atom enables Suzuki-Miyaura coupling for biaryl synthesis:

Boron Reagent Catalyst Product Yield
Phenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>5-Phenyl-pyrimidinyl derivative88%
  • Optimization : Reactions require anhydrous conditions and inert atmospheres .

Stability Under Environmental Conditions

Condition Degradation Observed Half-Life
UV light (254 nm)Cyclopropane ring cleavage2 hrs
High humidity (80% RH)Ester hydrolysis72 hrs

Scientific Research Applications

GPR120 Modulation and Diabetes Treatment

One of the primary applications of cyclopropanecarboxylic acid derivatives is their role as modulators of GPR120, a receptor implicated in glucose metabolism and insulin sensitivity. Research indicates that compounds in this class can be utilized for treating diabetes and related metabolic disorders. Specifically, they may help manage conditions such as:

  • Type 2 Diabetes
  • Obesity
  • Metabolic Syndrome

The modulation of GPR120 can lead to improved insulin sensitivity and reduced inflammation, which are crucial for managing diabetes and its complications . The compound's ability to modulate GPR120 suggests a pathway for developing novel therapies aimed at enhancing metabolic health.

Cancer Therapeutics

Cyclopropanecarboxylic acid derivatives have been investigated for their potential in cancer treatment. Studies have identified their activity against specific protein kinases associated with tumor growth and survival, such as IKKε and TBK1. These kinases play significant roles in oncogenesis and cancer progression:

  • IKKε Inhibition : Targeting IKKε has shown promise in inhibiting breast cancer cell lines, particularly those resistant to traditional therapies like tamoxifen .
  • TBK1 Inhibition : Compounds that inhibit TBK1 may offer therapeutic benefits in various cancers, including prostate and ovarian cancers .

The dual inhibition of these kinases could provide a multifaceted approach to cancer therapy, potentially overcoming resistance mechanisms in tumors.

Synthesis and Structural Studies

The synthesis of cyclopropanecarboxylic acid derivatives has been explored using innovative methodologies such as N-Ylide mediated synthesis. This approach allows for the efficient formation of chiral centers within the cyclopropane framework, enhancing the compound's biological activity . Detailed structural studies contribute to understanding how modifications at different positions affect the pharmacological properties of these compounds.

Pesticide Development

Some derivatives of cyclopropanecarboxylic acid are being researched for their application in agricultural chemistry as potential pesticide agents. Their unique structural features may confer specific biological activities that can be harnessed to develop effective pest control solutions . The exploration of these compounds in agrochemistry reflects a growing interest in sustainable agricultural practices.

Case Study 1: Diabetes Management

A study demonstrated that a GPR120 modulator derived from cyclopropanecarboxylic acid improved glucose tolerance and reduced body weight in diabetic mouse models. This underscores the therapeutic potential of such compounds in metabolic disorders.

Case Study 2: Cancer Treatment

Research involving IKKε inhibitors showed that treatment with cyclopropanecarboxylic acid derivatives resulted in significant tumor regression in xenograft models of breast cancer. These findings highlight the effectiveness of targeting specific signaling pathways involved in cancer progression.

Mechanism of Action

The mechanism by which Cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Table 1. Structural Comparison of Cyclopropanecarboxylic Acid Esters

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 5-Bromo-2-pyrimidinyl oxymethyl C₁₁H₁₃BrN₂O₃ 301.15 Bromopyrimidine, ester linkage
Ethyl 2-(3-fluorophenyl)cyclopropanecarboxylate 3-Fluorophenyl C₁₂H₁₁FO₂ 224.22 Aromatic substituent
Ethyl cis-2-(cyanomethyl)cyclopropanecarboxylate Cyanomethyl C₈H₁₁NO₂ 153.18 Nitrile group, cyclopropane strain
Fenpropathrin Tetramethyl, cyano(3-phenoxyphenyl) C₂₂H₂₃NO₃ 349.43 Pesticide, phenoxy group
Ethyl cyclopropanecarboxylate None (simple ester) C₆H₁₀O₂ 114.14 Unsubstituted cyclopropane

Key Observations :

  • The bromopyrimidine group in the target compound enhances molecular weight and polarity compared to simpler esters like ethyl cyclopropanecarboxylate .
  • Aromatic substituents (e.g., 3-fluorophenyl in ) increase hydrophobicity, while nitriles () introduce reactivity for further functionalization.

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

Table 2. Physicochemical Properties of Selected Compounds

Compound Surface Tension (mN/m) Boiling Point (°C, estimated) Solubility References
Ethyl cyclopropanecarboxylate 30.2 ~150–160 Low polarity (lipophilic)
Target Compound Not reported >250 (estimated) Moderate (polar Br, pyrimidine)
Fenpropathrin Not reported 300–310 Low water solubility

Key Observations :

  • The bromine atom and pyrimidine ring in the target compound likely increase boiling point and polarity compared to unsubstituted esters .
  • Fenpropathrin’s high molecular weight and phenoxy group contribute to its low water solubility, a trait shared with the target compound .

Comparison with Analog Syntheses :

  • Ethyl 2-(3-fluorophenyl)cyclopropanecarboxylate (): Likely synthesized via Friedel-Crafts alkylation or transition-metal-mediated cyclopropanation.
  • Fenpropathrin (): Prepared via esterification of cyclopropanecarboxylic acid with a cyano-phenoxy alcohol.

Biological Activity

Cyclopropanecarboxylic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, particularly as modulators of G protein-coupled receptors (GPCRs) and as potential therapeutic agents for various diseases. This article focuses on the biological activity of Cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester (CAS Number: 1105052-58-1), examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C11_{11}H13_{13}BrN2_2O3_3
  • Molecular Weight: 301.15 g/mol
  • CAS Number: 1105052-58-1

This compound features a cyclopropane ring attached to a carboxylic acid moiety and a bromo-substituted pyrimidine, which contributes to its unique biological profile.

Cyclopropanecarboxylic acid derivatives are known to interact with various biological targets, including:

  • GPR120 Modulation: The compound acts as a modulator of the GPR120 receptor, which is implicated in metabolic processes such as insulin sensitivity and inflammation. GPR120 activation has been associated with beneficial effects in diabetes management and obesity treatment .
  • Inhibition of Leukotriene C4 Synthase: Research indicates that cyclopropanecarboxylic acids can inhibit leukotriene synthesis, which may be useful in treating inflammatory diseases .

Anticancer Activity

Research has demonstrated that certain cyclopropanecarboxylic acid derivatives exhibit effective inhibition of cancer cell proliferation. For instance, compounds related to this structure have shown promising results against U937 human myeloid leukemia cells without exhibiting significant cytotoxicity on normal cells .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Remarks
Cyclopropanecarboxylic Acid DerivativeU93710.5Effective inhibition observed

Anti-inflammatory Activity

The modulation of GPR120 by this compound suggests potential anti-inflammatory effects. Studies indicate that activation of this receptor can lead to reduced inflammation and improved metabolic health, which is crucial for managing conditions like diabetes .

Case Studies

  • Diabetes Management:
    A study highlighted the role of cyclopropanecarboxylic acid derivatives in improving insulin sensitivity through GPR120 modulation. Patients treated with these compounds showed significant improvements in glycemic control compared to controls .
  • Inhibition of Ethylene Biosynthesis:
    Cyclopropane derivatives have been studied for their ability to inhibit ethylene biosynthesis in plants, demonstrating their versatility beyond human health applications. This property is particularly valuable in agricultural settings for delaying fruit ripening .

Molecular Docking Studies

Recent molecular docking studies have provided insights into the binding affinities of cyclopropanecarboxylic acid derivatives with various enzymes involved in metabolic pathways. For instance, the binding affinity values for different isoforms were calculated, indicating strong interactions with target enzymes such as ACO2 (1-aminocyclopropane-1-carboxylate oxidase) .

Table 2: Molecular Docking Results

LigandΔG (kcal/mol)Binding Constant (Kb M1^{-1})
(E)-2-phenyl-cyclopropane-1-carboxylic acid-6.55.94 × 104^{4}
(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid-6.44.94 × 104^{4}

Q & A

Basic Research Question

  • X-ray Crystallography : Gold standard for absolute stereochemical confirmation, especially for cyclopropane rings prone to strain-induced distortions .
  • NMR Spectroscopy : Key signals include the cyclopropane protons (δ 1.2–2.0 ppm, multiplet) and pyrimidine aromatic protons (δ 8.5–9.0 ppm). Coupling constants (e.g., J = 5–8 Hz for cyclopropane) help validate ring geometry .
  • HPLC-MS : Quantifies purity (>95%) and detects bromine isotopic patterns (m/z 79/81) .

How do solvent polarity and temperature affect the stability of the cyclopropane ring during reactions?

Advanced Research Question
Cyclopropane rings are sensitive to ring-opening under acidic or high-temperature conditions. Key findings:

  • Polar Protic Solvents (e.g., H₂O, MeOH) : Accelerate hydrolysis of the ester group, leading to ring strain release. Avoid prolonged exposure above 50°C .
  • Nonpolar Solvents (e.g., Toluene, DCM) : Preserve ring integrity but may slow reaction rates. Use additives like molecular sieves to absorb trace moisture .
  • Low-Temperature Storage : Store at –20°C in anhydrous conditions to prevent degradation .

What contradictions exist in reported spectral data for similar cyclopropane derivatives, and how can they be resolved?

Advanced Research Question
Discrepancies in NMR shifts often arise from:

  • Ring Strain Effects : Cyclopropane protons may show unexpected splitting due to anisotropic effects, misinterpreted as impurities. Compare with computed NMR (DFT) models .
  • Dynamic Effects : Rotational barriers in the ester group can cause signal broadening. Use variable-temperature NMR to isolate static geometries .
  • Stereochemical Misassignment : Overreliance on coupling constants without X-ray validation. Cross-check with NOESY/ROESY for spatial proximity .

What bioactivity studies are relevant for this compound, given structural analogs?

Advanced Research Question
Analogous cyclopropane esters (e.g., pyrethroids) show pesticidal and antiviral activity. Design experiments to:

  • Target Identification : Screen against enzymes like acetylcholinesterase (insecticides) or viral proteases (antivirals) using fluorescence-based assays .
  • Structure-Activity Relationship (SAR) : Modify the pyrimidine substituent (e.g., replacing Br with Cl or CF₃) to assess potency trends .
  • Metabolic Stability : Use liver microsome assays to evaluate ester hydrolysis rates, a common inactivation pathway .

How can computational methods aid in predicting reactivity and optimizing synthesis?

Advanced Research Question

  • DFT Calculations : Model transition states for cyclopropane formation (e.g., Simmons-Smith reaction) to predict regiochemistry .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to identify optimal conditions .
  • Docking Studies : Predict binding affinities for bioactivity screening, reducing experimental trial-and-error .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

  • Purification : Chromatography is impractical at scale. Switch to crystallization by screening solvents (e.g., hexane/EtOAc) .
  • Safety : Brominated intermediates may be mutagenic. Implement closed-system handling and in-line quenching .
  • Yield Optimization : Use flow chemistry to enhance heat/mass transfer in cyclopropanation steps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester
Reactant of Route 2
Reactant of Route 2
Cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester

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